
Creating a Secure OPC UA Server with .NET 6:
Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Net-opc

Cat. No.: B155737 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for creating a secure OPC UA

server using .NET 6. The focus is on implementing robust security measures to ensure data

integrity, confidentiality, and controlled access, which are critical in research and development

environments.

Introduction to OPC UA Security
OPC UA (Open Platform Communications Unified Architecture) is a communication protocol for

industrial automation that has security built into its core. It addresses security through a multi-

layered approach, encompassing application authentication, user authentication, and secure

data transmission. When implementing an OPC UA server in a .NET 6 environment, it is crucial

to configure these security features correctly to protect sensitive experimental data and control

systems.

Key security features in OPC UA include:

Authentication and Authorization: Verifying the identity of client applications and users, and

controlling their access to data and functionalities.[1]

Encryption and Data Integrity: Ensuring the confidentiality of data in transit and protecting it

from tampering.[1]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-interest
https://realtimelogic.com/ba/opcua/secure_policy.html
https://realtimelogic.com/ba/opcua/secure_policy.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Auditing: Logging security-related events to provide a trail of activities for later analysis.[1]

Application Authentication: Certificates and Secure
Channels
Application-level security is established by using X.509 certificates to authenticate the client

and server applications to each other.[2] This process ensures that your server only

communicates with trusted client applications.

Certificate Management
OPC UA applications use digital certificates to identify themselves. These can be self-signed

for development and testing or signed by a Certificate Authority (CA) for production

environments to enhance trust.[2]

Certificate Stores: In a .NET 6 application, certificates are managed in specific directory-based

stores. The default locations are typically under the application's local data folder.[3][4]

Application Certificate Store (MachineDefault): Contains the server's own instance certificate,

including the private key.[3]

Trusted Peers Certificate Store (UA Applications): Contains the public certificates of trusted

client applications.[3]

Trusted Issuers Certificate Store (UA Certificate Authorities): Contains the certificates of

trusted Certificate Authorities (CAs).[3]

Rejected Certificate Store (RejectedCertificates): Stores certificates from applications that

failed validation, allowing an administrator to review and trust them if appropriate.[3]

Experimental Protocol: Generating and Configuring a
Self-Signed Certificate
This protocol outlines the steps to programmatically generate and configure a self-signed

certificate for your OPC UA server during development.

Methodology:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://realtimelogic.com/ba/opcua/secure_policy.html
https://stackoverflow.com/questions/75956868/how-do-i-create-the-correct-application-certificate-to-work-with-the-opc-ua-serv
https://stackoverflow.com/questions/75956868/how-do-i-create-the-correct-application-certificate-to-work-with-the-opc-ua-serv
https://8thstring.blogspot.com/2023/08/minimal-opc-ua-client-that-auto.html?m=1
https://node-opcua.github.io/api_doc/2.0.0/enums/securitypolicy.html
https://8thstring.blogspot.com/2023/08/minimal-opc-ua-client-that-auto.html?m=1
https://8thstring.blogspot.com/2023/08/minimal-opc-ua-client-that-auto.html?m=1
https://8thstring.blogspot.com/2023/08/minimal-opc-ua-client-that-auto.html?m=1
https://8thstring.blogspot.com/2023/08/minimal-opc-ua-client-that-auto.html?m=1
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Project Setup: Create a new .NET 6 console application and add the

OPCFoundation.NetStandard.Opc.Ua NuGet package.

Application Configuration: In your server's startup code, create an ApplicationConfiguration

object. This object will define all aspects of your server, including its security settings.

Security Configuration: Within the ApplicationConfiguration, create a SecurityConfiguration

object. This is where you will specify the details of your application's certificate.

Certificate Identifier: Define a CertificateIdentifier for the application certificate. Set the

StoreType to "Directory" and specify a StorePath. The SubjectName should be a

distinguished name (DN) for your server. A common convention is CN=, C=, S=, O=, DC=.[4]

[5]

Certificate Validation: The server needs to check for the existence of this certificate at

startup. The ApplicationInstance.CheckApplicationInstanceCertificate() method can be used

for this purpose. If the certificate does not exist, this method will create a new self-signed

certificate based on the provided configuration.[6]

Trusting Client Certificates: For development, you can configure the server to automatically

accept untrusted client certificates. This is done by setting AutoAcceptUntrustedCertificates =

true in the SecurityConfiguration and providing a handler for the

CertificateValidator.CertificateValidation event. Note: This should only be used for

development and testing purposes. In a production environment, certificates should be

manually reviewed and moved to the trusted store.[5]

Example C# Code Snippet:

Security Policies and Modes
OPC UA defines security policies that specify the algorithms used for signing and encryption.[7]

[8] The SecurityMode determines whether messages are only signed (Sign) or both signed and

encrypted (SignAndEncrypt).[7] It is highly recommended to use SignAndEncrypt to ensure

both data integrity and confidentiality.[7]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://node-opcua.github.io/api_doc/2.0.0/enums/securitypolicy.html
https://stackoverflow.com/questions/77611759/creating-opc-server-using-opc-ua-library-server-not-visible
https://stackoverflow.com/questions/37430890/how-to-get-opc-ua-client-certificate-net
https://stackoverflow.com/questions/77611759/creating-opc-server-using-opc-ua-library-server-not-visible
https://reference.opcfoundation.org/Core/Part6/v105/docs/6
https://qiyuqi.gitbooks.io/opc-ua/content/Part2/Chapter4.html
https://reference.opcfoundation.org/Core/Part6/v105/docs/6
https://reference.opcfoundation.org/Core/Part6/v105/docs/6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Security
Policy

Asymmet
ric
Encryptio
n

Asymmet
ric
Signature

Symmetri
c
Encryptio
n

Key Size
(Asymme
tric)

Hash
Algorithm

Status

None None None None N/A N/A

Insecure,

for testing

only

Basic128R

sa15

RSAES-

PKCS1-

v1_5

RSASSA-

PKCS1-

v1_5

AES-128-

CBC

1024-2048

bits
SHA-1

Deprecate

d[9]

Basic256
RSAES-

OAEP

RSASSA-

PKCS1-

v1_5

AES-256-

CBC

2048-4096

bits
SHA-1 Supported

Basic256S

ha256

RSAES-

OAEP

RSASSA-

PSS

AES-256-

CBC

2048-4096

bits
SHA-256

Recommen

ded

Aes128_S

ha256_Rs

aOaep

RSAES-

OAEP

RSASSA-

PKCS1-

v1_5

AES-128-

CBC

2048-4096

bits
SHA-256 Supported

Aes256_S

ha256_Rs

aPss

RSAES-

OAEP

RSASSA-

PSS

AES-256-

CBC

2048-4096

bits
SHA-256 Supported

It is recommended to use the Basic256Sha256 policy as a minimum for new applications, as it

provides a strong level of security.[7]

Visualization: Secure Channel Establishment

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://profiles.opcfoundation.org/profile/1532
https://reference.opcfoundation.org/Core/Part6/v105/docs/6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


TCP Handshake

OPC UA Client OPC UA Server

SYN

ACK

1. OpenSecureChannelRequest
(Client Certificate)

3. Encrypted & Signed Messages

SYN-ACK

2. OpenSecureChannelResponse
(Server Certificate)

Click to download full resolution via product page

Caption: OPC UA Secure Channel Establishment Workflow.

User Authentication and Authorization
Once a secure channel is established between the client and server applications, the user must

be authenticated. OPC UA supports several user identity tokens, including

username/password, X.509 certificates, and JSON Web Tokens (JWT).[10]

Experimental Protocol: Implementing
Username/Password Authentication

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-body-img
https://stackoverflow.com/questions/13806299/how-can-i-create-a-self-signed-certificate-using-c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This protocol describes how to implement username and password-based user authentication

for your OPC UA server.

Methodology:

Define User Token Policies: In the ServerConfiguration section of your

ApplicationConfiguration, specify the user token policies that your server will accept. For

username and password, create a UserTokenPolicy with TokenType set to

UserTokenType.UserName.

Implement a User Validator: Create a class that will be responsible for validating the user's

credentials. This class should handle the SessionManager.ImpersonateUser event.

Event Handler Logic: Inside the ImpersonateUser event handler, check if the identity

argument is a UserNameIdentityToken. If it is, you can access the provided username and

password.

Credential Validation: Compare the provided credentials against a secure store, such as a

database or a corporate directory service. Do not hardcode passwords in your application.

Set Validation Result: If the credentials are valid, the event handler should complete without

setting an error. If they are invalid, set e.IdentityValidationError to a status code such as

StatusCodes.BadUserAccessDenied.

Example C# Code Snippet:

Authorization: Controlling Access to Nodes
Authorization determines what an authenticated user is allowed to do. In OPC UA, this can be

managed at a granular level, controlling read, write, and browse access to individual nodes in

the server's address space.

Experimental Protocol: Implementing Role-Based
Access Control (RBAC)
This protocol outlines how to implement a basic form of RBAC by overriding the HasAccess

method in a custom NodeManager.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Methodology:

Create a Custom Node Manager: Your server should use a custom node manager that

inherits from CustomNodeManager2.

Override HasAccess: In your custom node manager, override the HasAccess method. This

method is called by the server whenever a client attempts to access a node managed by this

node manager.

Access User Identity: The OperationContext parameter of the HasAccess method provides

access to the UserIdentity. You can use this to identify the currently logged-in user.

Implement Access Logic: Based on the user's identity (and potentially their roles, which you

would manage separately), determine if they have the required permissions for the

requested action (Browse, Read, Write, etc.) on the specified node.

Return Access Result: Return true if the user has access and false otherwise.

Example C# Code Snippet:

Visualization: User Authentication and Authorization
Workflow

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


OPC UA Client

OPC UA Server

Client Application

Server Application

1. CreateSessionRequest 3. ActivateSessionRequest
(UserIdentityToken)

8. Node Access Request
(Read/Write) 2. CreateSessionResponse 11. Response

Session Manager

4. ImpersonateUser Event

Node Manager

9. HasAccess Check7. Session Activated/Rejected

User Store
(Database/Directory)

5. Validate Credentials

10. Access Granted/Denied

6. Validation Result

Click to download full resolution via product page

Caption: User Authentication and Authorization Logic Flow.

Best Practices for a Secure OPC UA Server
Always use Security: Avoid using the None security policy in production environments.[7]

Strongest Available Policies: Default to the strongest security policies that your client

applications support, such as Basic256Sha256.

Certificate Management: Establish a clear process for managing and distributing certificates.

For production, use a Certificate Authority (CA).

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b155737?utm_src=pdf-body-img
https://reference.opcfoundation.org/Core/Part6/v105/docs/6
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Principle of Least Privilege: Grant users and applications only the permissions they

absolutely need to perform their tasks.

Regularly Update Dependencies: Keep your .NET 6 runtime and OPC UA libraries up to date

to protect against known vulnerabilities.

Secure Credential Storage: Never store passwords in plain text. Use a secure, audited

system for user credential management.

Auditing: Enable and regularly review audit logs for security-relevant events, such as failed

login attempts and changes to security configurations.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Secure Policy — opcua-lua v0.12.0 documentation [realtimelogic.com]

2. c# - How do I create the correct application certificate to work with the OPC UA server? -
Stack Overflow [stackoverflow.com]

3. 8thString: Minimal OPC UA client that auto generates self signed certificate on startup in
C# [8thstring.blogspot.com]

4. SecurityPolicy | node-opcua-client [node-opcua.github.io]

5. stackoverflow.com [stackoverflow.com]

6. opc ua - How to get OPC UA Client certificate (.NET) - Stack Overflow [stackoverflow.com]

7. UA Part 6: Mappings - 6 Message SecurityProtocols [reference.opcfoundation.org]

8. 4 OPC Security architecture · OPC UA [qiyuqi.gitbooks.io]

9. ProfileApplication [profiles.opcfoundation.org]

10. .net - How can I create a self-signed certificate using C#? - Stack Overflow
[stackoverflow.com]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://realtimelogic.com/ba/opcua/secure_policy.html
https://www.benchchem.com/product/b155737?utm_src=pdf-custom-synthesis
https://realtimelogic.com/ba/opcua/secure_policy.html
https://stackoverflow.com/questions/75956868/how-do-i-create-the-correct-application-certificate-to-work-with-the-opc-ua-serv
https://stackoverflow.com/questions/75956868/how-do-i-create-the-correct-application-certificate-to-work-with-the-opc-ua-serv
https://8thstring.blogspot.com/2023/08/minimal-opc-ua-client-that-auto.html?m=1
https://8thstring.blogspot.com/2023/08/minimal-opc-ua-client-that-auto.html?m=1
https://node-opcua.github.io/api_doc/2.0.0/enums/securitypolicy.html
https://stackoverflow.com/questions/77611759/creating-opc-server-using-opc-ua-library-server-not-visible
https://stackoverflow.com/questions/37430890/how-to-get-opc-ua-client-certificate-net
https://reference.opcfoundation.org/Core/Part6/v105/docs/6
https://qiyuqi.gitbooks.io/opc-ua/content/Part2/Chapter4.html
https://profiles.opcfoundation.org/profile/1532
https://stackoverflow.com/questions/13806299/how-can-i-create-a-self-signed-certificate-using-c
https://stackoverflow.com/questions/13806299/how-can-i-create-a-self-signed-certificate-using-c
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Creating a Secure OPC UA Server with .NET 6:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155737#creating-a-secure-opc-ua-server-with-net-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/product/b155737#creating-a-secure-opc-ua-server-with-net-6
https://www.benchchem.com/product/b155737#creating-a-secure-opc-ua-server-with-net-6
https://www.benchchem.com/product/b155737#creating-a-secure-opc-ua-server-with-net-6
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b155737?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155737?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

